![molecular formula C19H19FN4O2 B5231213 1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as FPPP and is a member of the pyrrolidinedione family of compounds. FPPP has been studied extensively for its mechanism of action and its ability to modulate various biological pathways. In
作用機序
FPPP modulates various biological pathways by binding to specific receptors and ion channels. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor results in the modulation of the dopaminergic and serotonergic systems, which are both involved in the regulation of mood and behavior. FPPP also modulates the activity of the NMDA receptor and the GABA receptor, which are both involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can result in improved mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, which can result in the modulation of neuronal excitability and synaptic plasticity. These effects make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders.
実験室実験の利点と制限
FPPP has several advantages for lab experiments. It has a high affinity for specific receptors and ion channels, which allows for the precise modulation of specific biological pathways. FPPP is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, FPPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. FPPP also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for therapeutic applications.
将来の方向性
There are several future directions for the study of FPPP. One direction is the further exploration of its therapeutic potential for the treatment of various psychiatric and neurological disorders. Another direction is the development of new synthesis methods to improve the yield and purity of FPPP. Additionally, the development of new derivatives of FPPP with improved pharmacological properties could lead to the development of new therapeutic agents. Overall, the study of FPPP has the potential to lead to significant advancements in the treatment of various psychiatric and neurological disorders.
合成法
The synthesis of FPPP involves the reaction of 2-fluorobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.
科学的研究の応用
FPPP has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. These biological pathways make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-14-5-1-2-6-15(14)24-18(25)13-16(19(24)26)22-9-11-23(12-10-22)17-7-3-4-8-21-17/h1-8,16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCLIEBPNOQSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
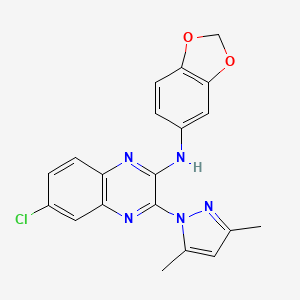
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
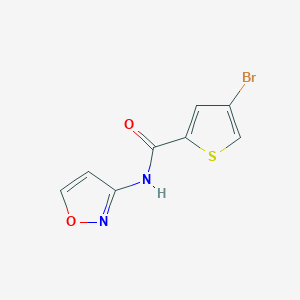
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
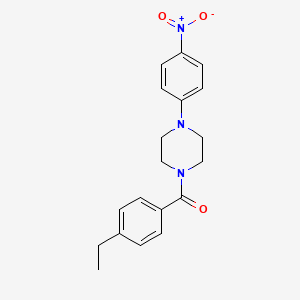
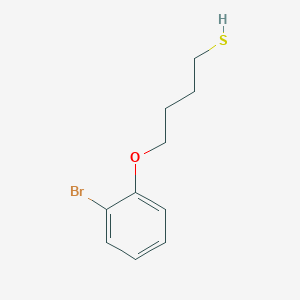
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
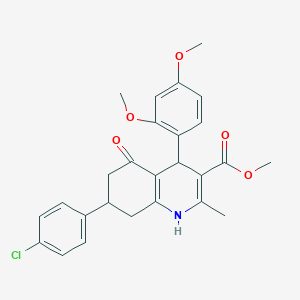
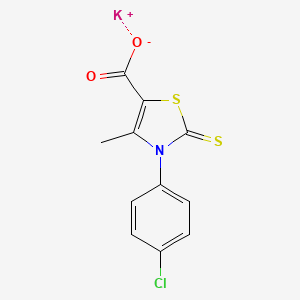
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)